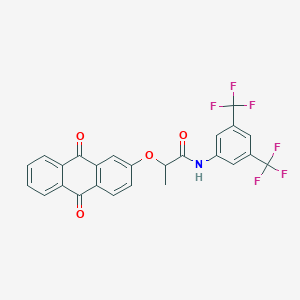
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide, also known as DATPA, is a novel synthetic compound with potential applications in scientific research. DATPA is a derivative of anthraquinone and is structurally related to a variety of other synthetic molecules. This compound has been studied for its ability to modulate a range of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
作用機序
The exact mechanism of action of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide is not fully understood, but it is known to interact with numerous proteins and enzymes in the body. It is believed to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. Additionally, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor, which may explain its ability to modulate the activity of certain enzymes. Furthermore, this compound has been shown to possess antioxidant properties, which may explain its ability to protect cells from oxidative damage. Finally, this compound has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
The use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in laboratory experiments offers a number of advantages. Its ability to modulate the activity of several enzymes makes it a useful tool for studying the effects of drugs and environmental pollutants on the body. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying the effects of oxidative stress and inflammation. However, the use of this compound in laboratory experiments is not without its limitations. For example, it is not known whether this compound is safe for long-term use, and it is not known whether it is toxic at high concentrations.
将来の方向性
There are a number of potential future directions for the use of 2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide in scientific research. For example, further research could be conducted to investigate the effects of this compound on the cardiovascular system, as well as its potential use in the treatment of certain inflammatory conditions. Additionally, further research could be conducted to investigate the effects of this compound on the central nervous system, as well as its potential use in the treatment of certain neurological disorders. Finally, further research could be conducted to investigate the effects of this compound on the immune system, as well as its potential use in the treatment of certain immune-related conditions.
合成法
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide can be synthesized through a number of methods, including the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a base. This reaction results in the formation of a dioxo-anthryloxy-N-trifluoromethylphenylpropanamide compound, which is then purified and isolated. Other synthetic methods for the preparation of this compound include the reaction of a trifluoromethyl phenylpropanoic acid with anthraquinone in the presence of an amine, and the reaction of anthraquinone with a trifluoromethyl phenylpropanoic acid in the presence of a Lewis acid.
科学的研究の応用
2-(9,10-Dioxo(2-anthryloxy))-N-(3,5-bis(trifluoromethyl)phenyl)propanamide has been used in a variety of scientific research applications. It has been studied for its ability to modulate the activity of several enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of oxidative stress, as well as the role of phosphorylation in cell signaling pathways. Additionally, this compound has been used to investigate the effects of drugs on the central nervous system, and to study the effects of environmental pollutants on the cardiovascular system.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(9,10-dioxoanthracen-2-yl)oxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6NO4/c1-12(23(35)32-15-9-13(24(26,27)28)8-14(10-15)25(29,30)31)36-16-6-7-19-20(11-16)22(34)18-5-3-2-4-17(18)21(19)33/h2-12H,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNSHBAZBFMQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

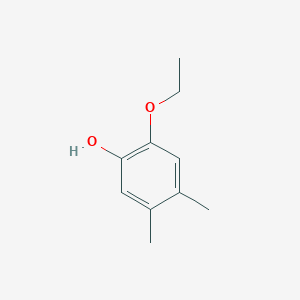
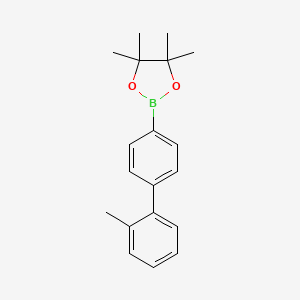
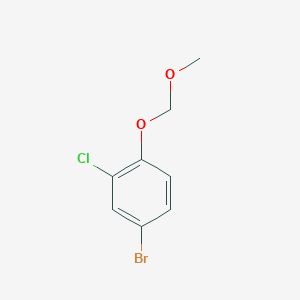

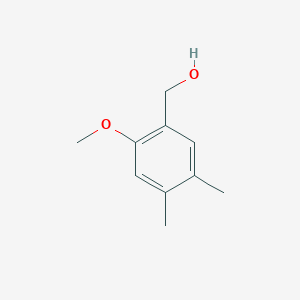
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
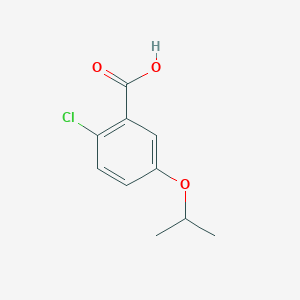
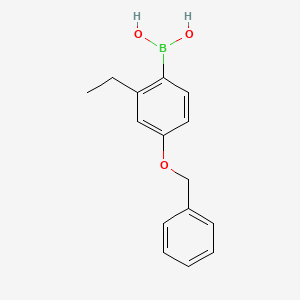
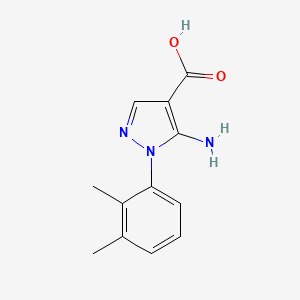
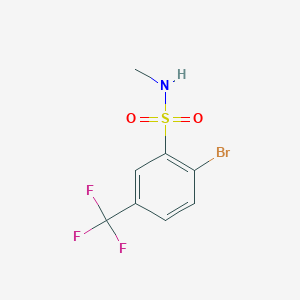
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)